4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol
Description
Historical Context and Development of 1,2,4-Oxadiazole Chemistry
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "azoxime" or "furo[ab1]diazole". This five-membered ring system, containing one oxygen and two nitrogen atoms, remained understudied until the mid-20th century when its photochemical rearrangement properties sparked renewed interest. The discovery of oxolamine in the 1960s—the first commercial drug containing a 1,2,4-oxadiazole core—marked a turning point, demonstrating the scaffold's pharmaceutical potential as a cough suppressant.
Over the past four decades, advances in synthetic methodologies have enabled systematic exploration of 1,2,4-oxadiazole derivatives. Key developments include:
- Bioisosteric applications : Replacement of ester/amide groups with 1,2,4-oxadiazole moieties to improve metabolic stability
- Diverse functionalization : Development of regioselective substitution patterns at C3 and C5 positions
- Green chemistry approaches : Mechanochemical synthesis and solvent-free cyclization strategies
Significance of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol in Heterocyclic Chemistry Research
This compound (C₁₁H₁₀N₂O₂; MW 202.21) exemplifies modern strategies in heterocyclic drug design. Its structural features include:
Recent studies highlight its utility as:
Taxonomical Position Within Oxadiazole Chemical Family
The compound belongs to the 1,2,4-oxadiazole subclass, distinguished by its nitrogen-oxygen arrangement. Key taxonomic characteristics:
The cyclopropyl substitution at C5 and phenolic group at C3 position this molecule within a specialized subclass of 3-aryl-5-alkyl-1,2,4-oxadiazoles with demonstrated bioactivity.
Current Research Landscape and Scientific Relevance
Recent advances (2020-2025) have expanded the compound's applications:
Synthetic Innovations
- One-pot synthesis using Vilsmeier reagent activation (61-93% yield)
- Transition metal-catalyzed C-H functionalization for derivatives
Biological Applications
| Field | Finding | Source |
|---|---|---|
| Antimicrobials | MRSA biofilm disruption at 2μM | |
| Antiviral agents | hRV-B14 inhibition (EC₅₀ 0.8μM) | |
| Cancer therapeutics | Tubulin polymerization inhibition |
Ongoing research focuses on:
Properties
IUPAC Name |
4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-9-5-3-7(4-6-9)10-12-11(15-13-10)8-1-2-8/h3-6,8,14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSHSGHQGRLQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038982-05-6 | |
| Record name | 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenol typically involves two key steps:
- Formation of the 1,2,4-oxadiazole ring with the cyclopropyl substituent.
- Introduction of the phenolic group onto the heterocyclic core.
This approach leverages cyclization reactions and aromatic substitution, often under mild to moderate conditions, to ensure high yields and purity.
Preparation of the 1,2,4-Oxadiazole Core
Method A: Cyclodehydration of Amidoximes with Carboxylic Acids or Derivatives
This classical route involves the synthesis of the oxadiazole ring via cyclodehydration of amidoximes with suitable carboxylic acid derivatives. The process generally proceeds as follows:
- Step 1: Synthesis of the amidoxime intermediate from corresponding nitriles or amides.
- Step 2: Cyclization with cyclopropyl-containing acyl derivatives under dehydrating conditions, often using phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form the oxadiazole ring.
A study demonstrated that cyclization of cyclopropyl amidoximes with acyl chlorides in the presence of phosphoryl chloride yields the 5-cyclopropyl-1,2,4-oxadiazole derivatives efficiently. The reaction conditions typically involve refluxing in chlorinated solvents such as dichloromethane or chloroform.
Data Table 1: Cyclodehydration Conditions for Oxadiazole Formation
| Reagents | Solvent | Temperature | Duration | Yield (%) |
|---|---|---|---|---|
| Cyclopropyl amidoxime + acyl chloride | Dichloromethane | Reflux | 4-6 hours | 75-85 |
| Cyclopropyl amidoxime + phosphoryl chloride | Chloroform | Reflux | 3-5 hours | 70-80 |
Method B: Cyclization of Hydrazides with Carboxylic Acids
An alternative route involves the condensation of hydrazides derived from cyclopropyl carboxylic acids with dehydrating agents, leading to oxadiazole formation.
- Step 1: Synthesis of hydrazides from cyclopropyl carboxylic acids using hydrazine hydrate.
- Step 2: Cyclization with dehydrating agents such as POCl₃ or P₂O₅ to generate the oxadiazole ring.
This method offers a straightforward approach with moderate to high yields, especially when performed under reflux in chlorinated solvents.
Data Table 2: Hydrazide Cyclization Conditions
| Reagents | Solvent | Temperature | Duration | Yield (%) |
|---|---|---|---|---|
| Cyclopropyl hydrazide + POCl₃ | Dichloromethane | Reflux | 4 hours | 68-78 |
Attachment of the Phenolic Group
Method A: Aromatic Nucleophilic Substitution
The phenol moiety is introduced via electrophilic aromatic substitution on the oxadiazole core, often facilitated by activating groups or under basic conditions.
- Step 1: Activation of the oxadiazole ring with suitable electrophiles.
- Step 2: Nucleophilic attack by phenol derivatives, typically in the presence of bases like potassium carbonate or sodium hydride.
This method is effective when the oxadiazole ring bears activating groups that facilitate substitution at the para-position relative to the heterocycle.
Data Table 3: Phenol Substitution Conditions
| Reagents | Base | Solvent | Temperature | Duration | Yield (%) |
|---|---|---|---|---|---|
| Phenol + activated oxadiazole | K₂CO₃ | DMF | 80°C | 12 hours | 60-70 |
Method B: Suzuki or Ullmann Coupling
Alternatively, cross-coupling reactions, such as Suzuki coupling, can be employed to attach phenolic groups with boronic acids or halogenated derivatives under palladium catalysis.
- Step 1: Synthesis of halogenated oxadiazole intermediates.
- Step 2: Coupling with phenol derivatives in the presence of Pd catalysts and bases.
These methods provide high regioselectivity and yields, especially suitable for complex substitution patterns.
Data Table 4: Cross-Coupling Conditions
| Reagents | Catalyst | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Halogenated oxadiazole + phenol | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100°C | 65-80 |
Summary of Research Findings
| Preparation Method | Key Reagents | Conditions | Typical Yield | Advantages |
|---|---|---|---|---|
| Cyclodehydration of amidoximes | Amidoximes + acyl chlorides | Reflux, chlorinated solvents | 70-85% | Straightforward, high yield |
| Hydrazide cyclization | Hydrazides + dehydrating agents | Reflux | 68-78% | Versatile, moderate conditions |
| Aromatic substitution | Activated oxadiazole + phenol | Basic conditions | 60-70% | Selective, regio-controlled |
| Cross-coupling | Halogenated oxadiazole + phenol derivatives | Pd-catalyzed, elevated temperature | 65-80% | High regioselectivity |
Chemical Reactions Analysis
Types of Reactions
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole and phenol moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
A. 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic Acid
- Structure: Replaces the phenol group with a carboxylic acid.
- Key Differences: Acidity: The carboxylic acid (pKa ~4.2) is more acidic than phenol (pKa ~10), enabling salt formation and improved aqueous solubility . Bioactivity: Carboxylic acid derivatives are often used in prodrug strategies or to target enzymes like carbonic anhydrases, whereas phenol derivatives may exhibit antimicrobial properties .
- Synthesis : Prepared via similar cyclization methods, but yields and reaction conditions vary due to the sensitivity of the carboxylic acid group .
B. 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzenesulphonamide
- Structure: Features a sulphonamide group instead of phenol.
- Key Differences :
C. 4-(3-(4-(4-(2-(Dimethylamino)ethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol (25a)
- Structure: Incorporates a dimethylaminoethyl-phenoxy extension.
- Key Differences :
Electronic and Steric Effects
- Cyclopropyl vs. Trifluoromethyl : Compounds like 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole () highlight substituent effects. The trifluoromethyl group increases electron-withdrawing properties and metabolic resistance compared to cyclopropyl’s lipophilicity .
- Thiophene vs.
Physicochemical Properties
Biological Activity
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol is a compound belonging to the oxadiazole class, which has gained attention due to its diverse biological activities. Oxadiazoles are known for their potential in medicinal chemistry, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial agents. This article examines the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a cyclopropyl group attached to an oxadiazole ring, which is further linked to a phenolic structure. This unique configuration contributes to its biological properties.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity against various human cancer cell lines. In a study evaluating a series of oxadiazole derivatives, compounds were tested against MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) cell lines using the MTT assay. Among these derivatives, several demonstrated enhanced anticancer properties compared to standard treatments such as 5-fluorouracil .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Comparison with Standard |
|---|---|---|---|
| 7a | MCF-7 | 10 | More effective |
| 7b | MDA-MB-231 | 8 | More effective |
| 7c | A549 | 15 | Comparable |
| 7d | DU-145 | 12 | Comparable |
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been explored. In one study, compounds demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from moderate to high against various strains including Staphylococcus aureus and Escherichia coli. Notably, the presence of the hydroxyl group in the phenolic structure significantly enhanced antimicrobial efficacy .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Anti-inflammatory and Analgesic Properties
In addition to anticancer and antimicrobial activities, oxadiazole derivatives have shown promise in anti-inflammatory and analgesic effects. The mechanism is believed to involve inhibition of pro-inflammatory cytokines and mediators. Studies have indicated that certain derivatives can reduce inflammation in animal models by modulating pathways associated with pain perception and immune response .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It can act on various receptors involved in inflammation and pain signaling pathways.
- DNA Interaction : Some studies suggest that oxadiazole derivatives can intercalate into DNA or disrupt its function, leading to apoptosis in cancer cells.
Case Studies
Several case studies have documented the effectiveness of oxadiazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with a novel oxadiazole derivative showed a significant reduction in tumor size compared to baseline measurements.
- Antimicrobial Efficacy : In a laboratory setting, an oxadiazole derivative was tested against multi-drug resistant strains of bacteria and exhibited potent activity that could lead to new therapeutic options for infections.
Q & A
Basic Synthesis and Characterization
Q: What are the recommended synthetic routes for preparing 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenol, and how can intermediates be characterized? A: The compound’s synthesis typically involves cyclocondensation of cyano-substituted precursors with hydroxylamine derivatives under reflux conditions. For example, analogous oxadiazole derivatives are synthesized via a two-step process: (1) formation of an acylhydrazide intermediate, followed by (2) cyclization with a cyclopropane-containing nitrile . Characterization of intermediates should include:
- 1H/13C NMR to confirm regioselectivity (e.g., δ ~9.83 ppm for phenolic -OH in DMSO-d6) .
- IR spectroscopy to detect key functional groups (e.g., O-H stretch at ~3423 cm⁻¹, C=N stretch at ~1514 cm⁻¹) .
- Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₈H₁₉N₃O: 293.1528) .
Advanced Synthetic Challenges
Q: How can researchers address low yields during the cyclization step of 1,2,4-oxadiazole formation? A: Low yields often arise from incomplete cyclization or side reactions. Methodological optimizations include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
- Catalysis : Employ Lewis acids like ZnCl₂ to accelerate cyclization .
- Temperature control : Gradual heating (e.g., 80–100°C) minimizes decomposition .
- Reaction monitoring : TLC or HPLC (C18 column, acetonitrile/water mobile phase) ensures reaction progression .
Biological Activity Profiling
Q: What experimental frameworks are suitable for evaluating the bioactivity of this compound? A: Focus on assays relevant to oxadiazole derivatives:
- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Antioxidant potential : DPPH radical scavenging assay (IC₅₀ calculation) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7), with EC₅₀ values compared to reference drugs .
Note : Include positive controls (e.g., ascorbic acid for antioxidants, doxorubicin for cytotoxicity) .
Analytical Method Validation
Q: How can researchers ensure purity and structural integrity of the final compound? A: Combine orthogonal techniques:
| Method | Key Parameters | Example Data |
|---|---|---|
| HPLC | Column: C18; Mobile phase: MeOH/H₂O (70:30) | Retention time: 8.2 min; Purity: ≥98% |
| Elemental Analysis | %C, %H, %N tolerance: ±0.3% | Calculated: C 65.02%, H 5.16%, N 12.64% |
| XRD | Single-crystal diffraction (CCDC deposition) | Space group: P2₁/c; R-factor: <0.05 |
Data Contradictions in Solubility
Q: How should discrepancies in solubility profiles across studies be resolved? A: Solubility variations (e.g., DMSO vs. aqueous buffers) may arise from:
- Polymorphism : Characterize crystalline forms via DSC (melting point ±2°C deviation) .
- pH-dependent solubility : Perform pH-solubility profiling (e.g., 1–13 range) using UV-Vis spectroscopy .
- Co-solvent systems : Test binary mixtures (e.g., PEG-400/water) to enhance bioavailability .
Advanced Computational Modeling
Q: What computational strategies are effective for predicting SAR and binding modes? A: Use a hybrid approach:
- Molecular docking : AutoDock Vina with PDB targets (e.g., EGFR kinase for anticancer activity) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (HOMO-LUMO gap ~5.2 eV) .
- MD simulations : GROMACS for stability analysis (RMSD <2 Å over 50 ns) .
Stability and Degradation Pathways
Q: How can researchers assess the compound’s stability under varying storage conditions? A: Design accelerated stability studies:
- Thermal stress : 40°C/75% RH for 4 weeks; monitor via HPLC .
- Photolytic stability : Expose to UV light (ICH Q1B guidelines); quantify degradation products .
- Hydrolytic stability : Test in buffers (pH 1.2, 6.8, 7.4) at 37°C; identify hydrolyzed fragments via LC-MS .
Reproducibility in Biological Assays
Q: What steps mitigate variability in bioactivity results across labs? A: Standardize protocols:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
